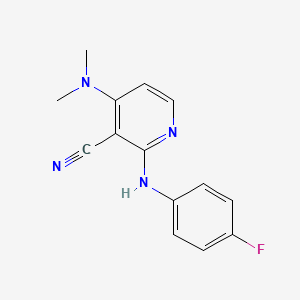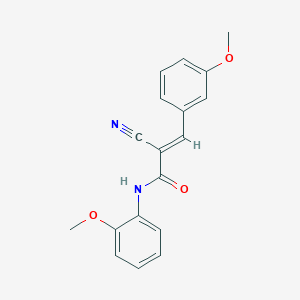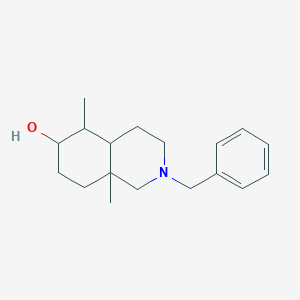
N-(1-Cyanoethyl)-1-ethyl-N-methyl-3-(oxan-4-yl)pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyanoethyl)-1-ethyl-N-methyl-3-(oxan-4-yl)pyrazole-4-carboxamide, also known as CEP-33779, is a small molecule inhibitor of the transcription factor nuclear factor-kappa B (NF-κB). NF-κB is a key regulator of inflammation, immunity, and cell survival, and dysregulation of NF-κB signaling has been implicated in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
作用機序
N-(1-Cyanoethyl)-1-ethyl-N-methyl-3-(oxan-4-yl)pyrazole-4-carboxamide inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. NF-κB is activated by various stimuli, including cytokines, microbial products, and stress, and dysregulation of NF-κB signaling has been implicated in various diseases.
This compound binds to the kinase domain of IKKβ, a key upstream activator of NF-κB, and inhibits its activity. This leads to the inhibition of NF-κB signaling and the downregulation of NF-κB target genes involved in inflammation, immunity, and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, anti-tumor, and immunomodulatory effects in preclinical models. In cancer, this compound inhibits the growth and survival of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound enhances the efficacy of chemotherapy and radiation therapy by sensitizing cancer cells to these treatments.
In inflammatory diseases, this compound reduces inflammation and tissue damage by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, this compound suppresses the activation and migration of immune cells, such as T cells and macrophages, that are involved in the pathogenesis of inflammatory diseases.
実験室実験の利点と制限
N-(1-Cyanoethyl)-1-ethyl-N-methyl-3-(oxan-4-yl)pyrazole-4-carboxamide has several advantages for lab experiments, including its specificity for NF-κB and its ability to inhibit NF-κB signaling in various cell types and animal models. In addition, this compound has been shown to have low toxicity and good pharmacokinetic properties in preclinical studies.
However, this compound also has some limitations for lab experiments, including its low solubility in water and its relatively low potency compared to other NF-κB inhibitors. In addition, this compound may have off-target effects on other kinases and signaling pathways, which could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of N-(1-Cyanoethyl)-1-ethyl-N-methyl-3-(oxan-4-yl)pyrazole-4-carboxamide. One direction is to further investigate the potential of this compound as a cancer therapy, either as a single agent or in combination with other treatments. Another direction is to explore the potential of this compound as a therapy for inflammatory diseases and autoimmune disorders, either as a systemic treatment or as a topical treatment.
In addition, future studies could investigate the pharmacokinetics and pharmacodynamics of this compound in humans, as well as its safety and efficacy in clinical trials. Finally, future studies could investigate the potential of this compound as a tool for studying NF-κB signaling and its role in various diseases.
合成法
The synthesis of N-(1-Cyanoethyl)-1-ethyl-N-methyl-3-(oxan-4-yl)pyrazole-4-carboxamide involves the reaction of 1-ethyl-3-methyl-4-(oxan-4-yl)pyrazole-5-carboxylic acid with ethyl chloroformate and then with 1-aminoethyl cyanide. The product is then treated with hydrochloric acid to yield this compound. The overall yield of the synthesis is around 20-25%.
科学的研究の応用
N-(1-Cyanoethyl)-1-ethyl-N-methyl-3-(oxan-4-yl)pyrazole-4-carboxamide has been extensively studied in preclinical models of various diseases, including cancer, inflammatory diseases, and autoimmune disorders. In cancer, this compound has been shown to inhibit the growth and survival of various cancer cell lines, including multiple myeloma, breast cancer, and pancreatic cancer. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
In inflammatory diseases, this compound has been shown to reduce inflammation and tissue damage in animal models of rheumatoid arthritis, inflammatory bowel disease, and asthma. In autoimmune disorders, this compound has been shown to suppress autoimmunity and prevent disease progression in animal models of multiple sclerosis and lupus.
特性
IUPAC Name |
N-(1-cyanoethyl)-1-ethyl-N-methyl-3-(oxan-4-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-4-19-10-13(15(20)18(3)11(2)9-16)14(17-19)12-5-7-21-8-6-12/h10-12H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGRKDALFVCTHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2CCOCC2)C(=O)N(C)C(C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2419313.png)
![1-[4-[(2-Amino-5-thiazolyl)methyl]phenyl]ethanone](/img/structure/B2419314.png)

![1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2419319.png)

![[4-[(Z)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzenesulfonate](/img/structure/B2419323.png)
![2-(4-fluorophenyl)-5-(2-phenylethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2419324.png)

![8-methoxy-5-(4-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2419326.png)

![N-{4-[7-(2,4-dichlorophenyl)-2-(3-hydroxypropyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide](/img/structure/B2419330.png)
![4,5-dimethoxy-2-nitro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2419331.png)

![5,6-Dimethyl-3-{[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2419334.png)
